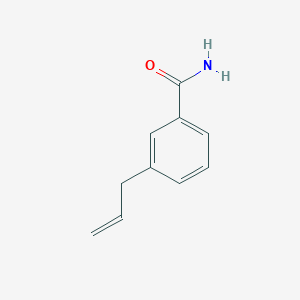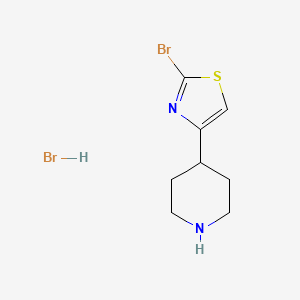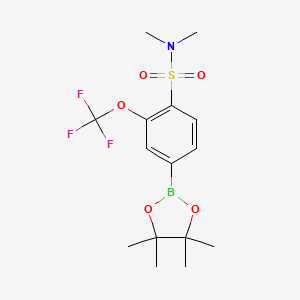
3-(9-Anthracenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-Anthracenyl)azetidine Hydrochloride is an organic compound that features a four-membered azetidine ring substituted with a 9-anthracenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracenyl)azetidine Hydrochloride typically involves the reaction of azetidine with 9-anthraldehyde under specific conditions. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere, followed by treatment with hydrochloric acid (HCl) to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(9-Anthracenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in dry THF.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced forms of the anthracenyl group.
Substitution: Functionalized azetidine derivatives.
Applications De Recherche Scientifique
3-(9-Anthracenyl)azetidine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of advanced materials and polymers due to its structural properties.
Mécanisme D'action
The mechanism of action of 3-(9-Anthracenyl)azetidine Hydrochloride is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under certain conditions . The compound can interact with various molecular targets, leading to the formation of new bonds and functional groups. The exact pathways and molecular targets depend on the specific reactions and conditions used.
Similar Compounds:
Azetidine: A simpler four-membered nitrogen-containing ring without the anthracenyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Uniqueness: this compound is unique due to the presence of the 9-anthracenyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying ring strain effects and for use in various synthetic applications .
Propriétés
Formule moléculaire |
C17H16ClN |
|---|---|
Poids moléculaire |
269.8 g/mol |
Nom IUPAC |
3-anthracen-9-ylazetidine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H |
Clé InChI |
GFIXXCDXGRDHTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


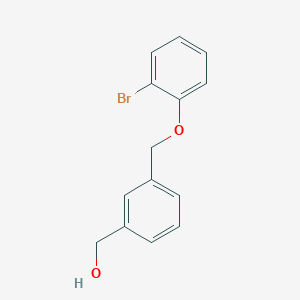
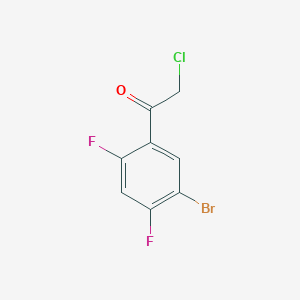

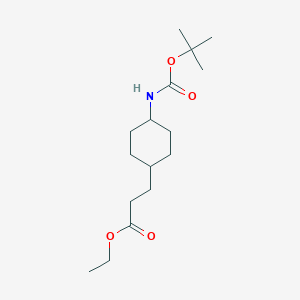
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
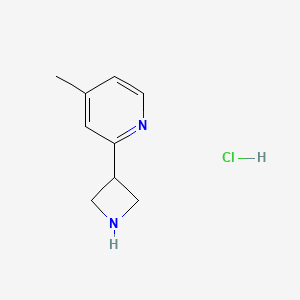
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
